5-Pentylfuran-2-carbaldehyde
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Overview
Description
5-Pentylfuran-2-carbaldehyde is an organic compound with the molecular formula C10H14O2 It belongs to the class of furan derivatives, which are characterized by a furan ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Pentylfuran-2-carbaldehyde typically involves the reaction of furan derivatives with pentyl groups under controlled conditions. One common method is the formylation of 5-pentylfuran using Vilsmeier-Haack reaction, which involves the use of N,N-dimethylformamide and phosphorus oxychloride as reagents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as distillation and purification to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 5-Pentylfuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products Formed:
Oxidation: 5-Pentylfuran-2-carboxylic acid.
Reduction: 5-Pentylfuran-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
5-Pentylfuran-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 5-Pentylfuran-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, including those involved in inflammation and microbial growth .
Comparison with Similar Compounds
Furfural: Another furan derivative with an aldehyde group, used in the production of resins and as a solvent.
2-Furaldehyde: Similar structure but with different substituents, used in flavoring and fragrance industries.
5-Methylfuran-2-carbaldehyde: Similar compound with a methyl group instead of a pentyl group, used in organic synthesis.
Uniqueness: 5-Pentylfuran-2-carbaldehyde is unique due to its pentyl substituent, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other furan derivatives may not be as effective .
Properties
IUPAC Name |
5-pentylfuran-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-5-9-6-7-10(8-11)12-9/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQLNCPOJXZEMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(O1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68532-62-7 |
Source
|
Record name | 5-pentylfuran-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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